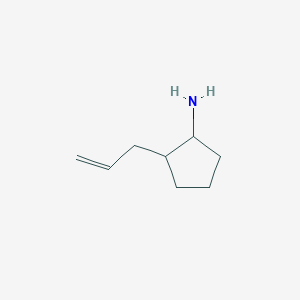

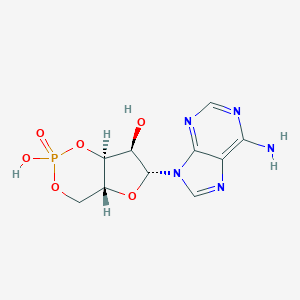

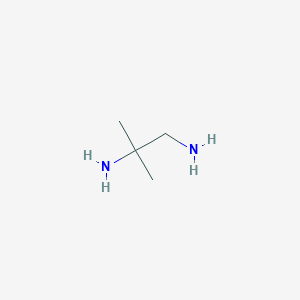

2-(Prop-2-en-1-yl)cyclopentan-1-amine

カタログ番号 B052443

CAS番号:

120871-54-7

分子量: 125.21 g/mol

InChIキー: ZYSFCZXVKZBMTC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Cardiovascular Research

- Pressor Action Studies: Alicyclic derivatives of aliphatic amines, similar in structure to 2-(Prop-2-en-1-yl)cyclopentan-1-amine, have been compared for their pressor actions. 2-Methylamino-1-cyclopentyl-propane, a compound structurally related to 2-(Prop-2-en-1-yl)cyclopentan-1-amine, was identified as having significant pressor action, impacting blood pressure in dogs when administered orally. This compound also demonstrated usual effects of sympathomimetic amines on smooth muscle organs and had a toxicity profile between ephedrine and amphetamine in mice (Swanson & Chen, 1948).

Neurological Research

- Antiparkinsonian Activity: Some derivatives of 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol have been synthesized and evaluated for their antiparkinsonian activity. These studies in MPTP mice models showed that certain derivatives, particularly those with butyl or propylthio substituents, maintained antiparkinsonian activity. This research underscores the potential utility of 2-(Prop-2-en-1-yl)cyclopentan-1-amine derivatives in developing treatments for Parkinson's disease (Ardashov et al., 2013).

- Neuroprotective and Neurorestorative Potential: Monoepoxides derived from (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol were studied for their ability to restore locomotor activity in MPTP-treated mice. One such derivative, epoxide 4, not only restored locomotor activity but also demonstrated the ability to penetrate the blood-brain barrier, promote the survival of cultured dopamine neurons, and protect against toxin-induced degeneration. The compound triggered the mitogen-activated protein kinase signaling cascade in neuronal cells, indicating its potential as a neuroprotective and neurorestorative agent for Parkinson's disease (Ardashov et al., 2019).

Immunological Research

- Influence on Immune Factors: Research involving the cyclopentane derivative RWJ-270201, an influenza virus neuraminidase inhibitor, showed that oral therapy did not significantly affect various immune parameters, such as cytotoxic T lymphocytes and natural killer cell activity, in mice infected with the influenza A virus. This suggests that certain cyclopentane derivatives might have a minimal impact on immune responses, an essential consideration for therapeutic applications (Sidwell et al., 2001).

特性

IUPAC Name |

2-prop-2-enylcyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-7-5-3-6-8(7)9/h2,7-8H,1,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSFCZXVKZBMTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-en-1-yl)cyclopentan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

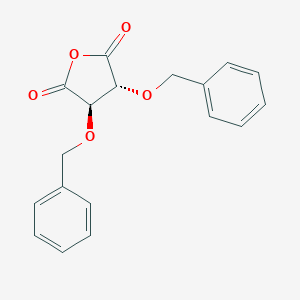

(2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid

138794-81-7

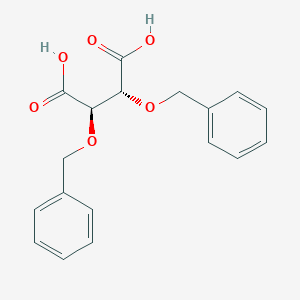

Ethyl 3-phenethylbenzoate

123926-26-1

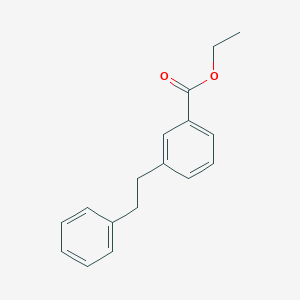

Cyclic AMP

114697-05-1

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)

![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)